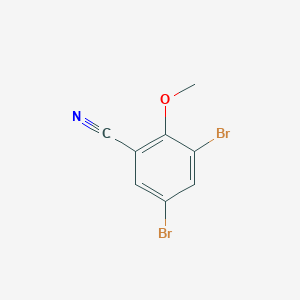![molecular formula C17H19BrINO2 B2429401 2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 484048-64-8](/img/structure/B2429401.png)
2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane, also known as norbornane, is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound . The compound is a prototype of a class of strained bicyclic hydrocarbons .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized .Molecular Structure Analysis
The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-601 and AMG 221 . Moreover, the bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .Chemical Reactions Analysis
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Physical And Chemical Properties Analysis
Norbornane is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Compounds similar to 2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide have been used in various chemical synthesis processes. For instance, the synthesis of N-substituted 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene 3 carboxamides and its derivatives involved reactions with alkyl and aryl isocyanates, demonstrating the versatility of these compounds in organic chemistry (Ranise et al., 1982).
Pharmacological Activities
- Similar structures have shown significant pharmacological activities. For example, a study on N-substituted 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 3-carboxamides (a related compound) demonstrated strong hypotensive and bradycardiac activities in rats, alongside weak infiltration anesthesia and antiarrhythmic activity in mice (Ranise et al., 1982).
Structural and Crystallographic Studies
- Structural analysis of related compounds, such as (1S,4R)‐N‐[(S)‐2‐Hydroxy‐1‐phenylethyl]‐7,7‐dimethyl‐2‐oxobicyclo[2.2.1]heptane‐1‐carboxamide, provides insights into the intramolecular interactions and hydrogen bonding patterns, which are crucial for understanding the behavior of these molecules in various environments (Cai et al., 2005).
Application in Bicyclic Compound Synthesis
- The use of similar bicyclic compounds in synthesizing various functionalized molecules has been a key area of research. Studies have explored the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione with hexaethyltriamido-phosphite, leading to the creation of stable quasiphosphonium salts, which are important in the synthesis of complex organic molecules (Bogdanov et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrINO2/c1-15(2)16(3)8-9-17(15,12(18)13(16)21)14(22)20-11-6-4-10(19)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTALIWZCTIZYQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=C(C=C3)I)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

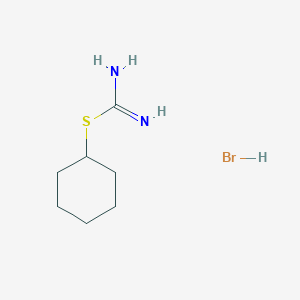
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2429321.png)
![3,5-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2429323.png)
![3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2429325.png)
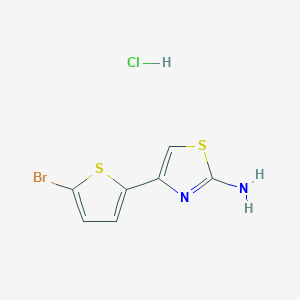
![Ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2429330.png)
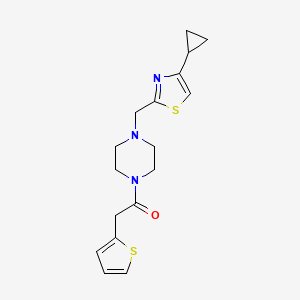
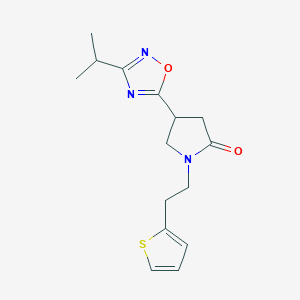
![3,4-Dihydro-1H-isoquinolin-2-yl-[3-(oxiran-2-ylmethoxy)phenyl]methanone](/img/structure/B2429333.png)
![(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2429334.png)
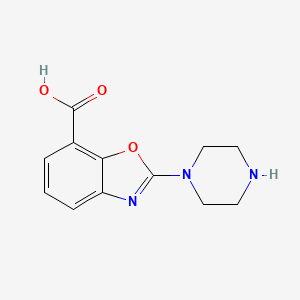
![1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2429336.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2429338.png)
